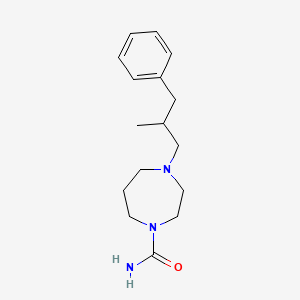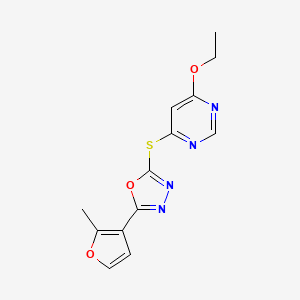![molecular formula C16H21N5 B7633141 5-[[4-(1-Pyridin-2-ylethyl)piperazin-1-yl]methyl]pyrimidine](/img/structure/B7633141.png)
5-[[4-(1-Pyridin-2-ylethyl)piperazin-1-yl]methyl]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[[4-(1-Pyridin-2-ylethyl)piperazin-1-yl]methyl]pyrimidine is a chemical compound that belongs to the class of pyrimidine derivatives. It has been studied for its potential use in various scientific research applications, including drug discovery and development. In
Mechanism of Action
The mechanism of action of 5-[[4-(1-Pyridin-2-ylethyl)piperazin-1-yl]methyl]pyrimidine is not fully understood. However, it has been shown to act as an inhibitor of various targets, including kinases and G protein-coupled receptors. This compound may also have an effect on intracellular signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-[[4-(1-Pyridin-2-ylethyl)piperazin-1-yl]methyl]pyrimidine are dependent on the target it is acting on. It has been shown to have activity against various targets, including kinases and G protein-coupled receptors. This compound may also have an effect on intracellular signaling pathways. Further studies are needed to fully understand the biochemical and physiological effects of this compound.
Advantages and Limitations for Lab Experiments
One advantage of using 5-[[4-(1-Pyridin-2-ylethyl)piperazin-1-yl]methyl]pyrimidine in lab experiments is its potential use as a radioligand in PET imaging studies. This compound has also been shown to have activity against various targets, making it a potentially useful tool in drug discovery and development. One limitation of this compound is its limited availability, which may make it difficult to obtain for certain experiments.
Future Directions
There are several future directions for the study of 5-[[4-(1-Pyridin-2-ylethyl)piperazin-1-yl]methyl]pyrimidine. One direction is the investigation of its potential as a radioligand in PET imaging studies. Another direction is the exploration of its activity against various targets, including kinases and G protein-coupled receptors. Further studies are also needed to fully understand the biochemical and physiological effects of this compound. Additionally, the synthesis method of this compound can be further optimized for higher yields and improved scalability.
Synthesis Methods
The synthesis method of 5-[[4-(1-Pyridin-2-ylethyl)piperazin-1-yl]methyl]pyrimidine involves the reaction of 4-(1-Pyridin-2-ylethyl)piperazine with 2-chloro-5-formylpyrimidine in the presence of a base. The resulting compound is then reduced to yield the final product. This synthetic route has been reported in the literature and has been optimized for high yields.
Scientific Research Applications
5-[[4-(1-Pyridin-2-ylethyl)piperazin-1-yl]methyl]pyrimidine has been studied for its potential use in drug discovery and development. It has been shown to have activity against various targets, including kinases and G protein-coupled receptors. This compound has also been investigated for its potential use as a radioligand in positron emission tomography (PET) imaging studies.
properties
IUPAC Name |
5-[[4-(1-pyridin-2-ylethyl)piperazin-1-yl]methyl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5/c1-14(16-4-2-3-5-19-16)21-8-6-20(7-9-21)12-15-10-17-13-18-11-15/h2-5,10-11,13-14H,6-9,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKZBSZYHARLYHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=N1)N2CCN(CC2)CC3=CN=CN=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[[4-(1-Pyridin-2-ylethyl)piperazin-1-yl]methyl]pyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-[(3,6-dimethylpyrazin-2-yl)amino]ethyl]-4-methoxybenzamide](/img/structure/B7633068.png)


![8-Propan-2-yl-3-(3,3,3-trifluoro-2-hydroxypropyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7633095.png)

![2-Methyl-6-[1-[(1-propan-2-ylpyrazol-4-yl)methyl]piperidin-4-yl]oxypyridine](/img/structure/B7633106.png)
![2-[(4,6-dimethylpyridin-2-yl)carbamoylamino]-N-propylacetamide](/img/structure/B7633110.png)


![2-fluoro-6-hydroxy-N-[1-(1-phenyltetrazol-5-yl)ethyl]benzamide](/img/structure/B7633127.png)

![6-ethoxy-N-[1-(1,3,5-trimethylpyrazol-4-yl)propyl]pyrimidin-4-amine](/img/structure/B7633145.png)
![5-[1-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-3-(4-methylsulfonylphenyl)-1,2,4-oxadiazole](/img/structure/B7633150.png)
![5-[1-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-3-pyrazin-2-yl-1,2,4-oxadiazole](/img/structure/B7633157.png)